Emedastine
Overview
Description
Emedastine is a second-generation antihistamine primarily used in ophthalmic solutions to alleviate symptoms of allergic conjunctivitis. It functions as a selective histamine H1 receptor antagonist, blocking the action of histamine, which causes allergic symptoms .
Mechanism of Action
Target of Action
Emedastine is a selective H1-receptor antagonist . The primary target of this compound is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions.
Mode of Action
This compound works by blocking the action of histamine that causes allergic symptoms. It demonstrates relative selectivity for the H1 histamine receptor . In vivo studies have shown concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva following topical ocular administration .
Biochemical Pathways
This compound’s action on the H1 receptor leads to a decrease in the symptoms of allergy . By blocking the H1 receptor, this compound inhibits the effects of histamine, a substance in the body that causes allergic symptoms . This results in the relief of symptoms associated with allergic conjunctivitis .
Result of Action
The molecular and cellular effects of this compound’s action result in the relief of signs and symptoms of allergic conjunctivitis . These include redness, itching, and swelling of the eyes . This compound appears to exert negligible effects on adrenergic, dopaminergic, and serotonin receptors .
Biochemical Analysis
Biochemical Properties
Emedastine plays a crucial role in biochemical reactions by selectively binding to histamine H1 receptors. This binding inhibits the action of histamine, a compound involved in allergic responses. This compound’s affinity for the H1 receptor is significantly higher compared to other histamine receptors, demonstrating a 10,000-fold selectivity . This selective binding prevents histamine from exerting its effects, thereby reducing symptoms such as itching, redness, and swelling.
Cellular Effects
This compound influences various cellular processes, particularly in the conjunctiva. It inhibits histamine-stimulated vascular permeability in a concentration-dependent manner, reducing the leakage of fluids into tissues and thereby alleviating allergic symptoms . This compound does not significantly affect adrenergic, dopaminergic, or serotonin receptors, ensuring its action is primarily focused on histamine H1 receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to histamine H1 receptors, preventing histamine from activating these receptors. This inhibition reduces the downstream signaling pathways that lead to allergic symptoms. This compound’s selective binding to H1 receptors ensures that it effectively blocks histamine’s action without significantly affecting other receptor types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time. The compound maintains its efficacy in reducing allergic symptoms for up to six weeks of continuous use . Long-term studies beyond this period are limited. This compound’s stability and degradation in laboratory conditions have not shown significant variations, ensuring consistent therapeutic effects during the study period .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, this compound effectively reduces allergic symptoms without significant adverse effects. At higher doses, some adverse effects such as headache, eye discomfort, and blurred vision have been observed . These effects highlight the importance of adhering to recommended dosages to avoid toxicity.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes biotransformation to produce two primary metabolites: 5-hydroxythis compound and 6-hydroxythis compound . These metabolites are excreted in the urine as both free and conjugated forms. Minor metabolites include the 5’-oxoanalogs of 5-hydroxythis compound and 6-hydroxythis compound and the N-oxide .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. It is administered topically as eye drops, ensuring localized action in the conjunctiva. The compound’s distribution is limited to the ocular tissues, minimizing systemic exposure and reducing the risk of systemic side effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the conjunctival tissues, where it exerts its antihistamine effects. The compound does not significantly accumulate in other cellular compartments, ensuring its action is confined to the target tissues. This localization is facilitated by the topical administration of this compound as eye drops .
Preparation Methods
Synthetic Routes and Reaction Conditions: Emedastine difumarate can be synthesized through a series of chemical reactions involving the formation of benzimidazole derivatives. The preparation method involves mixing this compound difumarate with carbopol resin, povidone K30, and cyclodextrine. The mixture is then processed through wet-process pelletizing and tabletting technology to form sustained-release tablets .
Industrial Production Methods: The industrial production of this compound difumarate involves similar steps but on a larger scale. The raw materials are mixed, dissolved in ethanol, and processed into granules, which are then dried and tabletted. This method ensures high release stability and smooth surfaces of the tablets .
Chemical Reactions Analysis
Types of Reactions: Emedastine undergoes various chemical reactions, including oxidation and reduction. The primary metabolites formed are 5-hydroxythis compound and 6-hydroxythis compound, which are excreted in the urine as both free and conjugated forms .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as carbopol resin, povidone K30, and cyclodextrine. The reaction conditions typically include mixing, dissolution in ethanol, and drying at temperatures between 50 and 70 degrees Celsius .
Major Products: The major products formed from the reactions involving this compound are its primary metabolites, 5-hydroxythis compound and 6-hydroxythis compound .
Scientific Research Applications
Emedastine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the treatment of allergic conjunctivitis, where it is used to manage symptoms such as redness, itching, and swelling of the eyes . Additionally, this compound is studied for its selective inhibition of histamine H1 receptors, making it a valuable compound in allergy research .
Comparison with Similar Compounds
- Cetirizine
- Loratadine
- Fexofenadine
Comparison: Emedastine is unique in its high selectivity for histamine H1 receptors, which reduces the likelihood of side effects associated with other receptors. Unlike cetirizine and loratadine, which are also second-generation antihistamines, this compound is primarily used in ophthalmic solutions for allergic conjunctivitis . Its minimal sedative effects and high efficacy in treating eye allergies make it a preferred choice for topical applications .
Properties
IUPAC Name |
1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20/h4-5,7-8H,3,6,9-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUZBQVCBVDWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87233-62-3 (difumarate), 690625-90-2 (monofumarate salt/solvate) | |
Record name | Emedastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048243 | |
Record name | Emedastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Emedastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (difumarate formulation), 1.44e+00 g/L | |
Record name | Emedastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emedastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Emedastine is a relatively selective, histamine H1 antagonist. In vitro examinations of emedastine's affinity for histamine receptors demonstrate relative selectivity for the H1 histamine receptor. In vivo studies have shown concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva following topical ocular administration. Emedastine appears exert negligible effects on adrenergic, dopaminergic and serotonin receptors. | |
Record name | Emedastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
87233-61-2 | |
Record name | Emedastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87233-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emedastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emedastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emedastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMEDASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J1H7Y9OJV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Emedastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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